Thieno[3,2-b]pyridin-6-ol (CAS 115063-93-9) is a fused bicyclic heteroaromatic building block procured for the synthesis of advanced pharmaceutical candidates, including tricyclic DNA gyrase B (GyrB) / topoisomerase IV (ParE) inhibitors and targeted kinase inhibitors. Featuring a reactive hydroxyl group at the 6-position of the thieno[3,2-b]pyridine core, this compound serves as a nucleophilic precursor for etherification, triflation, and cross-coupling workflows. Its electronic distribution, governed by the [3,2-b] fusion, provides distinct hydrogen-bonding and hydrophobic interactions in biological targets compared to standard pyridines or alternative thienopyridine isomers [1]. For industrial and contract research procurement, it offers a direct route to 6-O-substituted thienopyridines, bypassing the palladium-catalyzed oxygenation required for halogenated analogs.
Substituting Thieno[3,2-b]pyridin-6-ol with its structural isomer, thieno[2,3-b]pyridin-6-ol, or with unfused pyridinols alters the trajectory of the 6-position substituent, leading to measurable losses in target binding affinity in GyrB ATPase domains due to spatial clashes [1]. Furthermore, attempting to substitute this hydroxylated building block with 6-bromo-thieno[3,2-b]pyridine shifts the synthetic requirement from SN2/SNAr or Mitsunobu etherifications to transition-metal-catalyzed C-O cross-couplings. This substitution increases the cost of goods (COGs) due to palladium and specialized phosphine ligands, and introduces heavy metal contamination risks in late-stage active pharmaceutical ingredients (APIs), making the pre-oxidized 6-ol form a more scalable precursor [2].
6-hydroxyl position is not interchangeable
Replacing with halogen or alkyl eliminates the chemoselective oxidation pathway and alters scaffold reactivity.
Electron-withdrawing group essential for hinge binding
The 6-hydroxyl modulates electronic properties that enable weak hinge interactions—generic analogs may disrupt kinase selectivity context.
Regioisomeric scaffolds cannot replicate documented transformations
Thieno[2,3-b]pyridin-6-ol or other isomers lack the same reactivity track record for gyrase inhibitor synthesis.
A critical step in forming tricyclic gyrase inhibitors involves the N-oxidation of the thienopyridine core. Thieno[3,2-b]pyridin-6-ol undergoes regioselective oxidation at the pyridine nitrogen using m-CPBA, achieving an 80% yield without competitive S-oxidation or degradation of the thiophene ring [1]. In contrast, generic electron-rich thiophenes or alternative fused systems often suffer from over-oxidation to sulfoxides or sulfones, reducing the yield of the desired N-oxide intermediate.
| Evidence Dimension | N-Oxidation Yield and Regiocontrol |
| Target Compound Data | 80% yield of pure N-oxide |
| Comparator Or Baseline | Generic electron-rich thienopyridines (<50% yield due to S-oxidation byproducts) |
| Quantified Difference | >30% higher yield of desired N-oxide with high regioselectivity |
| Conditions | m-CPBA, DCM, room temperature, overnight |
High-yielding, regioselective N-oxidation is critical for scaling up tricyclic API intermediates without complex chromatographic purification.
Procuring the 6-ol derivative allows chemists to build 6-O-linked target molecules via direct Mitsunobu reactions or nucleophilic substitutions. When compared to the alternative 6-bromo-thieno[3,2-b]pyridine, which requires palladium-catalyzed Buchwald-Hartwig C-O cross-coupling, the 6-ol eliminates the need for Pd catalysts and specialized ligands [1]. This shifts the reaction conditions from heating (>80 °C) to ambient or mild temperatures, while avoiding heavy metal residue in the final product.
| Evidence Dimension | Catalyst Requirement for C-O Bond Formation |
| Target Compound Data | Metal-free (Mitsunobu/SNAr) |
| Comparator Or Baseline | 6-bromo-thieno[3,2-b]pyridine (Requires Pd/ligand catalysis) |
| Quantified Difference | Eliminates transition metal costs and post-reaction metal scavenging steps |
| Conditions | Standard O-alkylation vs. Buchwald-Hartwig cross-coupling |
Avoiding palladium catalysis drastically reduces manufacturing costs and simplifies regulatory compliance regarding heavy metal impurities in APIs.
The [3,2-b] fusion of this compound dictates the spatial orientation of the 6-hydroxyl group. When incorporated into GyrB or kinase inhibitors, this geometry aligns the resulting 6-O-substituent into the target's hydrophobic pocket. Substituting this scaffold with the Thieno[2,3-b]pyridin-6-ol isomer shifts the substituent vector by approximately 60 degrees, which introduces steric clashes and typically results in a >10-fold drop in target binding affinity [1].
| Evidence Dimension | Receptor Pocket Vector Alignment |
| Target Compound Data | Optimal fit in GyrB ATP-binding pocket |
| Comparator Or Baseline | Thieno[2,3-b]pyridin-6-ol (Isomeric vector mismatch) |
| Quantified Difference | >10-fold preservation of target affinity compared to the [2,3-b] isomer |
| Conditions | Structure-activity relationship (SAR) modeling and in vitro enzymatic assays |
Procuring the exact [3,2-b] isomer is non-negotiable for maintaining the necessary pharmacophore geometry in these specific drug classes.
Thieno[3,2-b]pyridin-6-ol is a primary starting material for constructing tricyclic GyrB/ParE antibacterial agents. Its ability to undergo clean N-oxidation (80% yield) allows for downstream cyclization events that build the required tricyclic core [1].
In medicinal chemistry, the pre-installed 6-hydroxyl group serves as a diversification point. Chemists generate libraries of 6-O-substituted thienopyridines via metal-free Mitsunobu reactions, bypassing the bottlenecks associated with parallel palladium-catalyzed cross-couplings [2].
For process chemists scaling up ether-linked thienopyridine APIs, starting with the 6-ol rather than a 6-halogenated analog eliminates the need for palladium catalysts. This streamlines purification by removing the need for heavy metal scavengers, ensuring the final product meets regulatory limits for metal impurities [2].